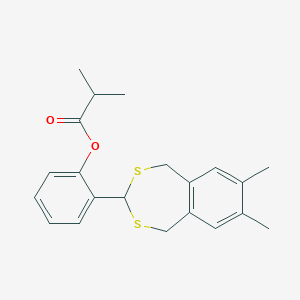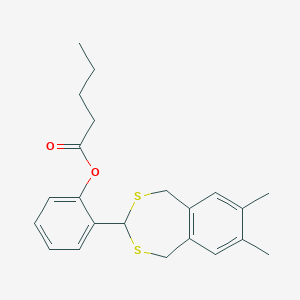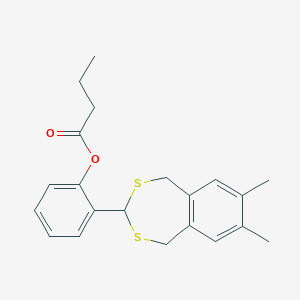
Diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-thienyl)-1,3-cyclohexanedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-thienyl)-1,3-cyclohexanedicarboxylate is a complex organic compound that belongs to the class of cyclohexanedicarboxylates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-thienyl)-1,3-cyclohexanedicarboxylate typically involves multi-step organic reactions. The starting materials often include thiophene derivatives and cyclohexanedicarboxylate esters. Common synthetic routes may involve:
Aldol Condensation: Combining thiophene derivatives with cyclohexanedicarboxylate esters under basic conditions.
Esterification: Using acid catalysts to esterify the intermediate products.
Hydrolysis and Oxidation: Hydrolyzing and oxidizing intermediates to achieve the final product.
Industrial Production Methods
Industrial production of such compounds may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Catalysts and solvents are chosen to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-thienyl)-1,3-cyclohexanedicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized states using oxidizing agents like potassium permanganate.
Reduction: Reduction to less oxidized forms using reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often involving halogenated reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and condensation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-thienyl)-1,3-cyclohexanedicarboxylate exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
Pathways: Influencing metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-furyl)-1,3-cyclohexanedicarboxylate: Similar structure with a furan ring instead of a thiophene ring.
Diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-pyridyl)-1,3-cyclohexanedicarboxylate: Contains a pyridine ring, offering different chemical properties.
Uniqueness
Diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-thienyl)-1,3-cyclohexanedicarboxylate is unique due to its specific combination of functional groups and the presence of a thiophene ring, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
diethyl 4-hydroxy-4-methyl-6-oxo-2-thiophen-2-ylcyclohexane-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O6S/c1-4-22-15(19)12-10(18)9-17(3,21)14(16(20)23-5-2)13(12)11-7-6-8-24-11/h6-8,12-14,21H,4-5,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPSHXUSZHGSQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-2-(3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B378821.png)
![(1E)-1-(4-methylphenyl)-N-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine](/img/structure/B378823.png)
![5-Methoxy-1-(4-methoxyphenyl)-2-methylbenzo[g]indole-3-carboxylic acid](/img/structure/B378824.png)

![5-(4-Bromophenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B378829.png)
![4-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]morpholine](/img/structure/B378831.png)
![2-(2-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B378835.png)
![N,N,6-triethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B378837.png)
![N,N-diethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B378839.png)

![5-(4-bromophenyl)-N,N-diethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B378841.png)



